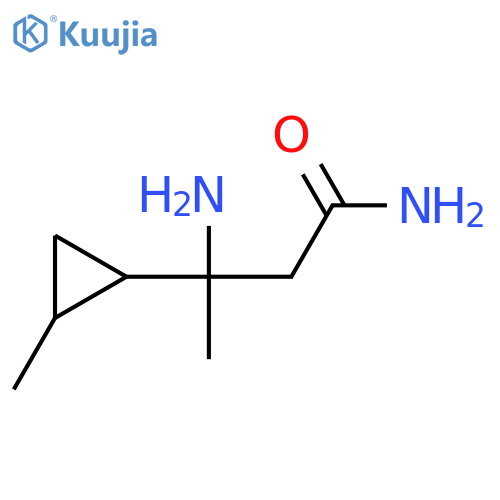Cas no 2171898-65-8 (3-amino-3-(2-methylcyclopropyl)butanamide)

3-amino-3-(2-methylcyclopropyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(2-methylcyclopropyl)butanamide
- EN300-1285630
- 2171898-65-8
-
- インチ: 1S/C8H16N2O/c1-5-3-6(5)8(2,10)4-7(9)11/h5-6H,3-4,10H2,1-2H3,(H2,9,11)
- InChIKey: RMHSDNYBHSABPE-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)(C1CC1C)N)N
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-amino-3-(2-methylcyclopropyl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285630-10000mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-500mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-2500mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-50mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-1000mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-250mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-5000mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1285630-1.0g |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285630-100mg |
3-amino-3-(2-methylcyclopropyl)butanamide |
2171898-65-8 | 100mg |
$930.0 | 2023-10-01 |
3-amino-3-(2-methylcyclopropyl)butanamide 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
3-amino-3-(2-methylcyclopropyl)butanamideに関する追加情報
3-Amino-3-(2-Methylcyclopropyl)Butanamide: A Comprehensive Overview
3-Amino-3-(2-methylcyclopropyl)butanamide (CAS No. 2171898-65-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and functional groups, exhibits a wide range of potential applications in drug discovery and development. The compound's name itself highlights its key structural features: the amino group, the cyclopropyl ring, and the butanamide backbone. These elements contribute to its intriguing chemical properties and biological activity.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 3-amino-3-(2-methylcyclopropyl)butanamide. One such approach involves the use of transition metal catalysts to facilitate the formation of the cyclopropyl ring, a process that has been optimized for both efficiency and scalability. This compound's ability to undergo various functional group transformations makes it a valuable building block in medicinal chemistry. For instance, the substitution of the amino group with other functionalities has been shown to significantly alter its pharmacokinetic properties, paving the way for tailored drug design.
The cyclopropyl ring in 3-amino-3-(2-methylcyclopropyl)butanamide is a key structural motif that contributes to its unique reactivity and stability. Recent studies have demonstrated that this ring system can undergo strain-induced reactions, making it a promising candidate for exploring novel reaction mechanisms. Additionally, the presence of the butanamide backbone provides a platform for hydrogen bonding interactions, which are critical in many biological processes. This combination of structural features makes 3-amino-3-(2-methylcyclopropyl)butanamide an ideal candidate for investigating enzyme inhibition and receptor binding.
From a biological standpoint, 3-amino-3-(2-methylcyclopropyl)butanamide has shown remarkable potential as a lead compound in drug discovery. Preclinical studies have revealed its ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. For example, research published in *Nature Communications* highlighted its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with pain and inflammation. Furthermore, its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.
The synthesis of 3-amino-3-(2-methylcyclopropyl)butanamide involves a multi-step process that begins with the preparation of intermediates such as 2-methylcyclopropane carboxylic acid. This intermediate is then subjected to amide bond formation using standard coupling reagents, yielding the final product. The reaction conditions, including temperature and solvent choice, have been optimized to ensure high yields and purity. This scalable synthesis method underscores the compound's suitability for large-scale production in pharmaceutical settings.
One of the most exciting aspects of 3-amino-3-(2-methylcyclopropyl)butanamide is its versatility in chemical modifications. By altering substituents on the cyclopropyl ring or modifying the amino group, researchers can fine-tune its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, introducing electron-withdrawing groups has been shown to enhance solubility and bioavailability, while bulky substituents can improve selectivity for specific targets.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 3-amino-3-(2-methylcyclopropyl)butanamide. Molecular docking studies have revealed its binding modes with various protein targets, providing insights into its mechanism of action. These computational models complement experimental data, enabling researchers to design more effective drug candidates with improved efficacy and reduced off-target effects.
In conclusion, 3-amino-3-(2-methylcyclopropyl)butanamide (CAS No. 2171898-65-8) is a compound with immense potential in both academic research and industrial applications. Its unique structure, coupled with recent breakthroughs in synthesis and biological evaluation, positions it as a valuable tool in drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
2171898-65-8 (3-amino-3-(2-methylcyclopropyl)butanamide) 関連製品
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 161957-62-6(1-(3-bromo-2-chlorophenyl)ethan-1-one)
- 2172194-90-8(3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid)
- 2102410-05-7(Methyl 3-ethynylcyclopentane-1-carboxylate)
- 2259676-33-8(9,9'-Bianthracene, 10,10'-dibromo-2,2'-diphenyl-)
- 198560-10-0(fmoc-homo-l-tyrosine)
- 2171869-03-5(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)
- 5181-46-4(Disilane, (chloromethyl)pentamethyl-)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 1534062-45-7(O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine)




